Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate
Overview
Description
Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of an ester group, an amide linkage, and an aromatic ether, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.
Amidation: The next step is the reaction of methyl 4-aminobenzoate with 4-(4-ethylphenoxy)butanoyl chloride in the presence of a base such as triethylamine. This step forms the desired amide linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary alcohols and amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(2-methylphenoxy)butanoylamino]benzoate: Similar structure with a different substituent on the aromatic ring.
Methyl 4-[(4-ethylphenoxy)methyl]benzoate: Similar structure with a different linkage between the aromatic rings.
Uniqueness
Methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-[4-(4-ethylphenoxy)butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-15-6-12-18(13-7-15)25-14-4-5-19(22)21-17-10-8-16(9-11-17)20(23)24-2/h6-13H,3-5,14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBXUFIJGTGHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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